molecular formula C17H25NO3 B12042729 N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

Cat. No.: B12042729
M. Wt: 291.4 g/mol
InChI Key: LYDDESPZWKSDRY-UHFFFAOYSA-N
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Description

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,5-di-tert-butylphenyl group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine typically involves the reaction of 3,5-di-tert-butylbenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation reagents like N-bromosuccinimide for benzylic bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butyl groups may influence its binding affinity and specificity. The carbonyl group can participate in hydrogen bonding, while the glycine moiety may mimic natural substrates, facilitating its incorporation into biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.

    3,5-Di-tert-butylbenzyl alcohol: Utilized in organic synthesis and as an intermediate in the production of other chemicals.

    3,5-Di-tert-butylbenzaldehyde: Employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

Uniqueness

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine is unique due to the presence of both a glycine moiety and a 3,5-di-tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(3,5-ditert-butylbenzoyl)amino]acetic acid

InChI

InChI=1S/C17H25NO3/c1-16(2,3)12-7-11(15(21)18-10-14(19)20)8-13(9-12)17(4,5)6/h7-9H,10H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

LYDDESPZWKSDRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)O)C(C)(C)C

Origin of Product

United States

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